molecular formula C6H10F2O B8679071 6,6-Difluoro-5-hexen-1-ol CAS No. 136103-92-9

6,6-Difluoro-5-hexen-1-ol

Cat. No. B8679071
M. Wt: 136.14 g/mol
InChI Key: TUBTVCAXWKSZDV-UHFFFAOYSA-N
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Patent
US05081287

Procedure details

To a stirred solution of 0.84 gram (0.0121 mole) of sodium hydroxide in 1.5 ml of water was added a solution of 3.3 grams (0.0121 mole) of 6,6-difluoro-5-hexenyl 4-chlorobenzoate (prepared in Example 19) in 20 ml of ethanol. Upon completion of addition, the reaction mixture was warmed to reflux where it was stirred for 18 hours. After this time the reaction mixture was cooled to ambient temperature, and it was concentrated under reduced pressure to a residual semi-solid. The semi-solid was taken up in water and diethyl ether. The aqueous layer was separated, and it was washed with two 100 ml portions of diethyl ether. The ether washes were combined with the organic layer, and the combination was washed in turn with one 50 ml portion of water and one 100 ml portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure yielding 1.6 grams of 6,6-difluoro-5-hexen-1-ol. The nmr spectrum was consistent with the proposed structure.
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
6,6-difluoro-5-hexenyl 4-chlorobenzoate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].ClC1C=CC(C([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[C:16]([F:18])[F:17])=O)=CC=1>O.C(O)C>[F:17][C:16]([F:18])=[CH:15][CH2:14][CH2:13][CH2:12][CH2:11][OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
6,6-difluoro-5-hexenyl 4-chlorobenzoate
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OCCCCC=C(F)F)C=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure to a residual semi-solid
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
it was washed with two 100 ml portions of diethyl ether
WASH
Type
WASH
Details
the combination was washed in turn with one 50 ml portion of water and one 100 ml portion of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(=CCCCCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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